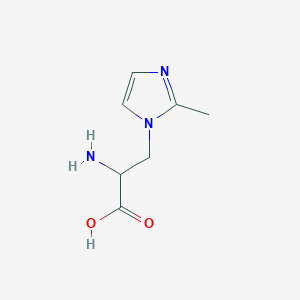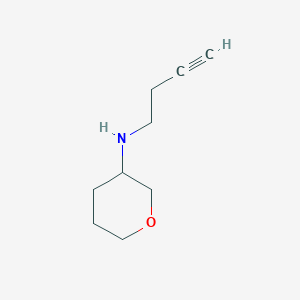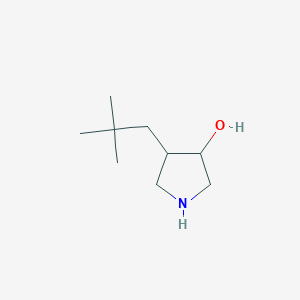
4-(2,2-Dimethylpropyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylpropyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a 2,2-dimethylpropyl group at the 4-position and a hydroxyl group at the 3-position. This compound is part of the pyrrolidine family, which is known for its significance in medicinal chemistry due to its versatile biological activities and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,2-dimethylpropyl group and the hydroxyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the pyrrolidine ring.
Scientific Research Applications
4-(2,2-Dimethylpropyl)pyrrolidin-3-ol has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure makes it a valuable scaffold for the development of new bioactive compounds. It is used in the synthesis of various pharmaceuticals and as a building block for more complex molecules .
In medicinal chemistry, derivatives of pyrrolidine are explored for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. The compound’s ability to interact with biological targets makes it a promising candidate for drug discovery and development .
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets in the body. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,2-Dimethylpropyl)pyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups .
Uniqueness
What sets this compound apart is the presence of the 2,2-dimethylpropyl group and the hydroxyl group, which confer unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other pyrrolidine derivatives .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)4-7-5-10-6-8(7)11/h7-8,10-11H,4-6H2,1-3H3 |
InChI Key |
GEZVLEMLPIYOND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CNCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


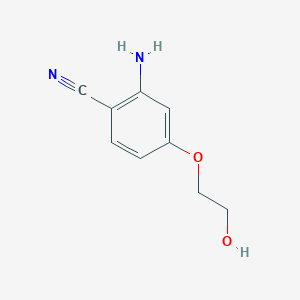
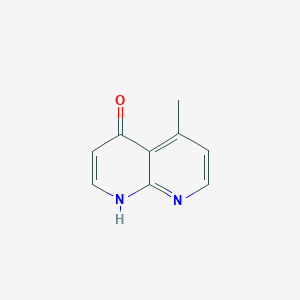
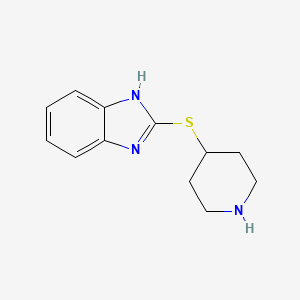
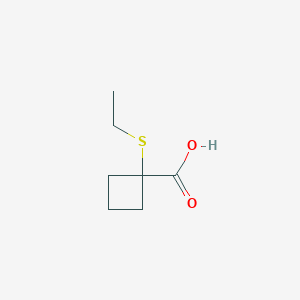
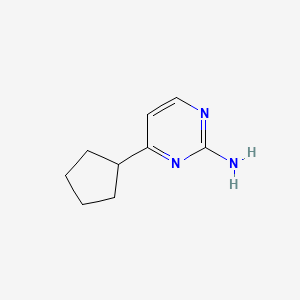
![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide](/img/structure/B13290742.png)
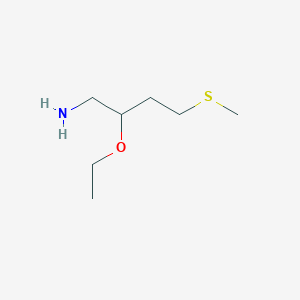
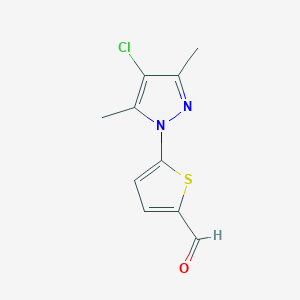
![3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13290753.png)
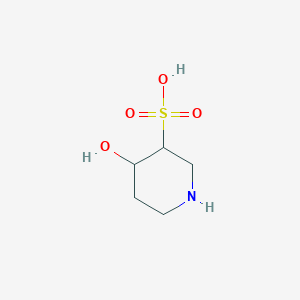
![2-Cyanospiro[3.6]decane-2-carboxylic acid](/img/structure/B13290756.png)
![7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13290763.png)
